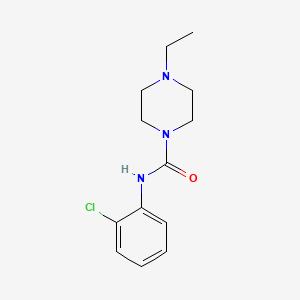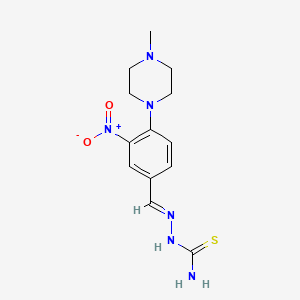![molecular formula C17H21NO3S B5754001 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid, also known as Mepacrine, is a synthetic compound that has been widely used in scientific research. Mepacrine belongs to the class of 4-aminoquinoline compounds and has been used in various fields of research, including biochemistry, pharmacology, and immunology.
Wirkmechanismus
The mechanism of action of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid involves the binding of the compound to DNA and RNA. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid binds to the minor groove of DNA and RNA and stabilizes the double helix structure. This results in the inhibition of DNA and RNA synthesis, which leads to the inhibition of cell growth and division. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been shown to inhibit the activity of various enzymes involved in DNA and RNA synthesis, such as DNA polymerase and RNA polymerase.
Biochemical and Physiological Effects
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and division of various cells, including cancer cells. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been shown to have immunomodulatory effects, such as the inhibition of T-cell activation and the suppression of cytokine production. It has been shown to have anti-inflammatory effects, such as the inhibition of prostaglandin synthesis. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been shown to have antimalarial effects, such as the inhibition of heme polymerization.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in lab experiments is its ability to bind to DNA and RNA, which allows for the study of the structure and function of nucleic acids. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid also has the ability to inhibit DNA and RNA synthesis, which allows for the study of the mechanisms of action of various drugs. However, one of the limitations of using 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in scientific research. One potential direction is the development of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid-based drugs for the treatment of various diseases, such as cancer and malaria. Another potential direction is the study of the immunomodulatory effects of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid, which could lead to the development of new therapies for autoimmune diseases. Additionally, the use of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in combination with other drugs could lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid involves the reaction of 8-methoxy-2-methyl-3-propyl-4-quinolinethiol with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is purified by recrystallization to obtain pure 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has been extensively used in scientific research due to its ability to bind to DNA and RNA. It has been used as a fluorescent probe to study the structure and function of nucleic acids. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been used as an inhibitor of DNA and RNA synthesis in various organisms, including bacteria, fungi, and viruses. It has been used to study the mechanisms of action of various drugs, including antimalarials and anticancer drugs.
Eigenschaften
IUPAC Name |
3-(8-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-6-12-11(2)18-16-13(7-5-8-14(16)21-3)17(12)22-10-9-15(19)20/h5,7-8H,4,6,9-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILDPSFPODIYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SCCC(=O)O)C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(8-Methoxy-2-methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)

![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)






![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)


